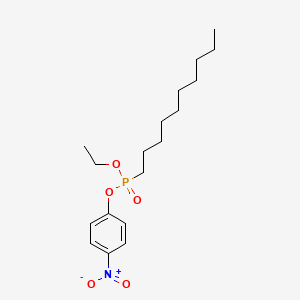

p-Nitrophenyl ethyl decylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

10368-20-4 |

|---|---|

Molecular Formula |

C18H30NO5P |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

1-[decyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C18H30NO5P/c1-3-5-6-7-8-9-10-11-16-25(22,23-4-2)24-18-14-12-17(13-15-18)19(20)21/h12-15H,3-11,16H2,1-2H3 |

InChI Key |

QAZQTRDRKXPDMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of P Nitrophenyl Ethyl Decylphosphonate Analogues

Established Synthetic Routes for Phosphonate (B1237965) Esters

Traditional methods for forming the crucial phosphorus-carbon (P-C) bond in phosphonate esters primarily rely on alkylation and phosphonylation strategies. These routes are foundational and widely utilized for their reliability and versatility.

The most prominent method for creating a P-C bond is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net This reaction proceeds via a phosphonium (B103445) salt intermediate, which then rearranges to form the thermodynamically stable phosphonate ester. The classical Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis due to its broad applicability. researchgate.net

Another significant strategy is the Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides. rsc.org This method is particularly useful for synthesizing aryl and vinyl phosphonates, expanding the scope beyond simple alkyl phosphonates. Microwave irradiation has been shown to accelerate this reaction significantly, achieving quantitative cross-coupling in minutes. organic-chemistry.org

These established strategies are summarized in the table below.

| Reaction Name | Reactants | Product Type | Key Features |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Alkylphosphonate | Forms P-C bond via a phosphonium intermediate; highly reliable. researchgate.net |

| Hirao Reaction | Dialkyl phosphite, Aryl/Vinyl halide | Aryl/Vinylphosphonate | Palladium-catalyzed cross-coupling; effective for sp2-hybridized carbons. rsc.org |

| Michaelis-Becker Reaction | Sodium dialkyl phosphite, Alkyl halide | Alkylphosphonate | A variation using a pre-formed sodium salt of the phosphite. |

To synthesize the specific p-nitrophenyl ester moiety, p-nitrophenol is a critical precursor. The p-nitrophenyl group is typically introduced by reacting p-nitrophenol with a suitable phosphonic acid derivative. A common method involves the reaction of p-nitrophenol with a phosphonochloridate, such as methylphosphonochloridate, to form the corresponding p-nitrophenyl methylphosphonate. researchgate.net

Another route involves reacting p-nitrophenol with a dialkyl chlorophosphate in the presence of a base. google.com This yields an O,O-dialkyl p-nitrophenyl phosphate (B84403), which can then be further modified. google.com These reactions leverage the nucleophilicity of the phenoxide ion generated from p-nitrophenol under basic conditions to attack the electrophilic phosphorus center. The synthesis of p-nitrophenyl alkanoates, which are analogous esters, can be achieved by reacting a carboxylic acid with 4-nitrophenol (B140041) chloroformate. nih.gov

Advanced Methodologies for Phosphonate Synthesis

Research into phosphonate synthesis has evolved to include more sophisticated and efficient multicomponent reactions and novel catalytic systems, enabling the creation of complex and functionalized analogues.

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for synthesizing α-aminophosphonates. organic-chemistry.orgwikipedia.org This reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. core.ac.uknih.gov α-Aminophosphonates are significant as they are considered phosphorus analogues of α-amino acids. wikipedia.org

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways depending on the reactants and conditions:

Imine Pathway : The amine and carbonyl compound first react to form an imine intermediate, which is then attacked by the dialkyl phosphite in a hydrophosphonylation step. wikipedia.orgcore.ac.uktandfonline.com

α-Hydroxyphosphonate Pathway : The dialkyl phosphite adds to the carbonyl group to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine. core.ac.uknih.gov

Various catalysts, including Lewis acids like indium(III) chloride and magnesium perchlorate, can be employed to promote the reaction. organic-chemistry.org Recent advancements have focused on developing environmentally friendly and reusable catalysts, such as silica-supported dodecatungstophosphoric acid. core.ac.uk

| Catalyst Type | Example | Reaction Conditions | Key Advantage |

| Lewis Acids | Indium(III) chloride, Magnesium perchlorate | Varies | Efficient promotion of the three-component coupling. organic-chemistry.org |

| Organocatalysts | Quinine (B1679958) | Enantioselective transformations | Allows for the synthesis of chiral α-aminophosphonates. organic-chemistry.org |

| Heterogeneous Catalysts | Silica-supported dodecatungstophosphoric acid | Room temperature | Reusable and environmentally benign. core.ac.uk |

| Gold Complexes | Gold-bipyridine complex | Dichloromethane | Effective for condensations involving anilines and benzaldehydes. core.ac.uk |

Modern synthetic chemistry has introduced several innovative techniques to produce functionalized phosphonates under milder and more efficient conditions. One-pot lithiation-phosphonylation procedures have been developed for preparing heteroaromatic phosphonates, involving direct lithiation followed by reaction with diethyl chlorophosphite. mdpi.com

Solvent-free methods, often assisted by microwave or ultrasound irradiation, represent a green chemistry approach to phosphonate synthesis. rsc.orgtandfonline.com For instance, ultrasound has been shown to effectively promote the catalyst-free synthesis of α-aminophosphonates. rsc.org Other novel methods include the use of arynes for C-P bond construction, which circumvents the harsher conditions sometimes required for transition-metal-catalyzed reactions. organic-chemistry.org The development of phosphonate-functionalized polymers through ring-opening polymerization of novel phosphonate-based cyclic monomers is another area of recent innovation. mdpi.com

Stereoselective Synthesis of Phosphonate Derivatives

The synthesis of chiral phosphonates is of great interest due to their potential applications in medicinal chemistry and as chiral ligands. Stereoselective synthesis aims to control the configuration at a chiral center, which can be the phosphorus atom itself or an adjacent carbon atom.

Key asymmetric methods for preparing C-chiral phosphonates include:

Phospha-Michael Reaction : The asymmetric addition of phosphorus nucleophiles to activated alkenes in the presence of chiral catalysts. mdpi.com

Phospha-Mannich Reaction : A convenient method for preparing chiral α-aminoalkylphosphonates. mdpi.com

Phospha-Aldol (Abramov) Reaction : The addition of dialkyl phosphites to carbonyl compounds to form hydroxyphosphonates, which can be performed enantioselectively using chiral catalysts. mdpi.com

Lewis acid-mediated hydrophosphonylation is another strategy for achieving stereoselectivity. For example, the TiCl₄-mediated hydrophosphonylation of a protected 5'-nucleoside aldehyde favored the formation of the 5'S stereoisomer. nih.gov The choice of protecting groups on the substrate can also influence the stereochemical outcome of phosphite addition reactions. nih.gov Organocatalysis, using chiral molecules like quinine and its derivatives, has proven effective in achieving high enantioselectivity in various phosphonylation reactions. mdpi.com

| Method | Target Structure | Stereochemical Control | Example of Catalyst/Reagent |

| Phospha-Michael Addition | β-Phosphonyl carbonyls | Chiral catalysts (organo- or metal-based) | Chiral bases, diarylprolinol ethers. mdpi.com |

| Phospha-Mannich Reaction | α-Aminophosphonates | Chiral catalysts or chiral starting materials | Enantioselective three-component reaction. mdpi.com |

| Phospha-Aldol Reaction | α-Hydroxyphosphonates | Bifunctional catalysts, chiral Lewis acids | Quinine, quinidine, chiral metal complexes. mdpi.com |

| Lewis Acid-Mediated Hydrophosphonylation | α-Hydroxyphosphonates | Lewis acid coordination | TiCl₄. nih.gov |

Chiral Induction in Phosphonate Synthesismdpi.com

The introduction of chirality into phosphonate structures is a critical area of research, as the biological activity of these molecules is often dependent on the specific configuration of stereogenic centers. mdpi.comunl.pt Chiral induction can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or substrates. nih.gov Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of phosphonates due to the use of mild reaction conditions. mdpi.comunl.pt

Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are effective in catalyzing reactions like allylborations and propargylations of aldehydes, which can be adapted for phosphonate synthesis. rsc.org The catalyst activates the reagents by forming hydrogen bonds, creating a chiral environment that directs the stereochemical outcome of the reaction. rsc.org Similarly, chiral phosphine (B1218219) ligands are integral to transition-metal-catalyzed asymmetric reactions, offering another robust avenue for producing enantioenriched phosphonates. nih.gov The mechanism often involves the transfer of chirality from a chiral catalyst to the substrate, enabling the production of a large amount of the desired enantiomer from a small amount of the catalyst. mdpi.com

Diastereoselective and Enantioselective Approaches to Phosphonate Esters

Achieving high levels of diastereoselectivity and enantioselectivity is paramount for synthesizing biologically active phosphonate esters. A variety of asymmetric reactions have been developed for this purpose, including phospha-aldol, phospha-Mannich, and phospha-Michael reactions. mdpi.comresearchgate.net These reactions often employ chiral organocatalysts or metal complexes to control the formation of new stereocenters. mdpi.com

The phospha-aldol reaction , which involves the addition of a phosphite to a carbonyl compound, can be rendered highly enantioselective using catalysts like L-proline or cinchona alkaloids. nih.govscispace.com For instance, the cross-aldol reaction between α-ketophosphonates and ketones, catalyzed by L-proline, can produce tertiary α-hydroxy phosphonates with excellent enantiomeric purity (up to 99% ee). nih.gov

Hydrogen-bond catalysis has also been successfully applied to the enantioselective Mukaiyama aldol (B89426) reaction of acyl phosphonates, yielding α-hydroxy phosphonate products with two chiral centers in high diastereomeric and enantiomeric excess. nih.gov

The phospha-Mannich reaction , an addition of phosphites to imines, is a key method for synthesizing chiral α-amino phosphonates. unl.pt Bifunctional catalysts, such as those derived from thiourea (B124793) or squaramide, can activate both the phosphite and the imine, leading to high yields and enantioselectivities. mdpi.com

Below is a table summarizing selected enantioselective reactions for the synthesis of chiral phosphonate esters.

| Reaction Type | Substrates | Catalyst | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Cross-Aldol | α-Ketophosphonates + Ketones | L-proline | Good | Up to 99% ee | nih.gov |

| Cross-Aldol | α-Ketophosphonates + Aldehydes | 9-Amino-9-deoxy-epi-quinine | 44-75% | Up to 93% ee | scispace.com |

| Mukaiyama Aldol | Acyl Phosphonates + N,O-Ketene Acetals | TADDOL | Good | >99:1 dr, 99% ee | nih.gov |

| Phospha-Mannich | Diphenyl phosphite + Isatin-ketimines | Bifunctional squaramide | Up to 95% | Up to 98% ee | mdpi.com |

Chemical Modifications and Derivatization Strategies

The p-nitrophenyl ethyl decylphosphonate scaffold can be chemically modified to generate a library of analogues for research. Key strategies include altering the ester groups, introducing nitrogen-containing functionalities, and converting the ester to the corresponding phosphonic acid.

Esterification and Transesterification Processes

Esterification and transesterification are fundamental processes for modifying the ester groups of phosphonates. Direct esterification of phosphonic acids can be challenging but can be achieved using reagents like triethyl orthoacetate. nih.gov The reaction conditions, particularly temperature, can be tuned to selectively produce either mono- or di-esters. nih.gov

Transesterification of existing phosphonate esters, such as replacing the ethyl or p-nitrophenyl groups, allows for the synthesis of mixed phosphonate esters. mdpi.com This process typically involves reacting the phosphonate ester with an alcohol, often under conditions that facilitate the exchange of the alkoxy groups. While the transesterification of phosphinates with alcohols is known, these reactions can sometimes result in incomplete conversions.

Synthesis of Phosphonamidates and Related Nitrogen-Containing Analoguesnih.govresearchgate.net

Phosphonamidates are analogues where one of the ester oxygen atoms is replaced by a nitrogen atom. The synthesis of these compounds from phosphonate esters is a common derivatization strategy. mdpi.com The "classical" approach involves the monochlorination of a dialkyl phosphonate to form a reactive phosphonochloridate intermediate. mdpi.comnih.gov This intermediate is then treated with a primary or secondary amine to form the desired phosphonamidate. nih.gov

Reagents used for the chlorination step include phosphorus pentachloride (PCl₅), phosphorus oxychloride, or oxalyl chloride. nih.gov The choice of chlorinating agent can depend on the complexity and sensitivity of the phosphonate substrate. nih.gov An alternative method employs phosphonylaminium salts, which avoids the need for harsh reagents and is applicable to reactions with various nucleophiles, including amino acids. mdpi.comresearchgate.net The Atherton-Todd reaction is another pathway that can be used for the synthesis of phosphonamidates. mdpi.com

| Method | Key Reagent(s) | Intermediate | Nucleophile | Reference |

|---|---|---|---|---|

| Classical Approach | PCl₅, Oxalyl Chloride | Phosphonochloridate | Amines, Amino Esters | nih.gov |

| Atherton-Todd Reaction | CCl₄, Base | In situ generated phosphonochloridate | Amines | mdpi.com |

| Phosphonylaminium Salts | Oxalyl Chloride, Amine | Phosphonylaminium salt | Phenols, Amino Acids | mdpi.comresearchgate.net |

Preparation of Phosphonic Acid Derivatives for Research Applicationsnih.gov

The conversion of phosphonate esters to their corresponding phosphonic acids is a crucial step for many applications, as the acid form is often the biologically active species or a key synthetic intermediate. nih.govbeilstein-journals.orgresearchgate.net This transformation involves the cleavage of the P-O-C ester bonds.

Several methods exist for this dealkylation process:

Acid Hydrolysis: The most common method involves refluxing the phosphonate ester with a concentrated strong acid, typically hydrochloric acid (HCl). nih.govnih.gov However, this method can sometimes lead to the cleavage of the C-P bond, especially with sensitive substrates. chim.it The p-nitrophenyl group is a good leaving group, and its hydrolysis can often be achieved under specific conditions. frontiersin.org

McKenna's Method: A widely used and often milder alternative to strong acid hydrolysis is the reaction with bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis. beilstein-journals.orgnih.gov This two-step procedure is highly effective for dealkylating various phosphonate esters and is compatible with many functional groups. nih.gov

Catalytic Hydrogenolysis: For phosphonates bearing benzyl (B1604629) ester groups, the benzyl groups can be selectively removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), providing a mild route to the phosphonic acid. nih.gov Diphenyl phosphonates can also be cleaved using hydrogenolysis with an Adam's catalyst (PtO₂). beilstein-journals.org

Other Reagents: Boron reagents, such as boron tribromide (BBr₃), can also be used for the dealkylation of phosphonate esters under mild conditions. beilstein-journals.org

Biochemical Interactions and Enzymatic Reaction Mechanisms

p-Nitrophenyl Ethyl Decylphosphonate as an Enzymatic Substrate and Probe

This compound is utilized as a substrate and probe to investigate the activity and characteristics of various hydrolytic enzymes. Its structure allows for the convenient monitoring of enzymatic reactions and the assessment of enzyme specificity.

The enzymatic hydrolysis of this compound by esterases and phosphatases involves the cleavage of the phosphoester bond, releasing the p-nitrophenolate anion. The kinetics of this reaction are influenced by the enzyme's substrate specificity, catalytic efficiency, and the surrounding reaction environment.

Esterases, such as carboxylesterases, generally show a preference for substrates with specific acyl chain lengths. For instance, some artificial self-assembling peptides with carboxylesterase activity have demonstrated a preference for short-chain acid p-nitrophenyl esters, with activity decreasing as the acyl chain length increases. nih.gov This suggests that the long decyl chain in this compound might influence its recognition and hydrolysis by certain esterases.

Phosphotriesterases (PTEs) are known to hydrolyze a broad range of organophosphorus compounds. mdpi.com The catalytic efficiency, often expressed as kcat/Km, is a measure of how efficiently an enzyme converts a substrate into a product. For PTE, the size of the substituents around the phosphorus center significantly impacts the kinetic constants. capes.gov.br Studies on paraoxon (B1678428) and its analogs, where the ethyl groups are replaced with other alkyl or phenyl groups, have shown substantial variations in kcat and Km values. tamu.edu This indicates that the ethyl and decyl groups of this compound would play a crucial role in its binding to the active site and the subsequent catalytic rate.

The following interactive table presents kinetic parameters for the hydrolysis of various p-nitrophenyl substituted substrates by different enzymes, illustrating the principles of substrate specificity and catalytic efficiency. This data for related compounds provides a framework for understanding how this compound might behave as a substrate.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Phosphotriesterase (PTE) | Paraoxon (diethyl p-nitrophenyl phosphate) | 0.07 | 2,400 | 3.4 x 10⁷ |

| Phosphotriesterase (PTE) | Dimethyl p-nitrophenyl phosphate (B84403) | 0.25 | 7,800 | 3.1 x 10⁷ |

| Phosphotriesterase (PTE) | Diisopropyl p-nitrophenyl phosphate | 0.14 | 1,800 | 1.3 x 10⁷ |

| Alkaline Phosphatase | 4-Nitrophenyl phosphate | 0.02 - 0.07 | 140 - 320 | 6.6 x 10⁶ - 4.6 x 10⁷ |

| Carboxylesterase (hCE-1) | p-Nitrophenyl acetate (B1210297) | 0.23 | - | - |

| Carboxylesterase (hCE-2) | p-Nitrophenyl acetate | 0.54 | - | - |

Note: The data in this table is for illustrative purposes and is based on studies of related p-nitrophenyl compounds, not this compound directly.

The hydrolytic activity of enzymes is highly dependent on the reaction environment, including pH and temperature. nih.gov For organophosphate hydrolases, the optimal pH for activity is often in the alkaline range. For example, some organophosphate hydrolases exhibit maximum activity over a pH range of 10.5 to 12.0. researchgate.net The ionization state of amino acid residues in the enzyme's active site, which is dictated by the pH, is crucial for substrate binding and catalysis.

Temperature also plays a significant role, with enzymatic activity generally increasing with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. nih.gov For instance, the optimal temperature for some organophosphate hydrolases has been observed to be between 53 and 58 °C. researchgate.net

The p-nitrophenyl group in this compound serves as an excellent chromogenic reporter in enzyme assays. tamu.edu Upon enzymatic hydrolysis, the colorless substrate is cleaved to release the p-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at around 400-405 nm under alkaline conditions. This color change allows for the continuous and straightforward spectrophotometric monitoring of enzyme activity.

This principle is widely used in various enzyme assays to determine the presence and activity of esterases and phosphatases. The rate of p-nitrophenol production is directly proportional to the enzyme's activity, enabling the calculation of kinetic parameters such as the initial velocity (V₀) of the reaction.

Hydrolysis Kinetics by Esterases and Phosphatases

Mechanisms of Enzyme Inhibition by this compound and Related Organophosphonates

Organophosphonates, including this compound, are well-known inhibitors of a class of enzymes called serine hydrolases. oup.com This inhibitory action is due to their ability to form a stable covalent bond with a critical serine residue in the active site of these enzymes.

The mechanism of inhibition by this compound involves the irreversible phosphorylation of the active site serine residue of serine hydrolases. oup.com The hydroxyl group of the serine residue acts as a nucleophile, attacking the electrophilic phosphorus atom of the organophosphonate. This results in the formation of a stable, covalent phosphonyl-enzyme conjugate and the displacement of the p-nitrophenolate leaving group. researchgate.net

This phosphorylation effectively renders the enzyme inactive, as the active site serine is no longer available to participate in the normal catalytic cycle. The inhibition is considered irreversible because the phosphonyl-enzyme bond is extremely stable and does not readily hydrolyze. oup.com This mechanism is the basis for the toxicity of many organophosphate pesticides and nerve agents, which target critical serine hydrolases like acetylcholinesterase. mdpi.com

The process can be summarized in the following steps:

Binding: The organophosphonate inhibitor binds to the active site of the serine hydrolase.

Nucleophilic Attack: The catalytic serine residue's hydroxyl group attacks the phosphorus center of the inhibitor.

Formation of a Covalent Adduct: A stable phosphonyl-enzyme intermediate is formed.

Release of the Leaving Group: The p-nitrophenolate leaving group is released.

This covalent modification of the active site serine is a hallmark of inhibition by organophosphorus compounds and is a key area of study in toxicology and pharmacology. oup.com

Kinetic Characterization of Inhibition

A thorough investigation for kinetic data on the inhibition of enzymes by this compound did not yield specific inhibition constants or a definitive classification of its inhibition type. Research on structurally related organophosphorus compounds, however, provides a framework for understanding how this molecule might interact with biological targets.

No experimental data for the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound are available in the surveyed scientific literature. These values are crucial for quantifying the potency of an inhibitor. For comparison, other organophosphates like paraoxon (O,O-diethyl O-(p-nitrophenyl) phosphate) have been studied extensively as inhibitors of acetylcholinesterase, with kinetic models developed to describe their interaction. nih.gov However, direct extrapolation of these values to this compound is not scientifically valid due to differences in the chemical structure, particularly the presence of a decyl group and a direct carbon-phosphorus bond, which would significantly alter its binding affinity and reactivity.

Without kinetic data, the type of enzyme inhibition exerted by this compound cannot be classified. Generally, organophosphorus compounds, particularly those with a p-nitrophenyl leaving group, are known to act as irreversible inhibitors of serine hydrolases, such as acetylcholinesterase and some proteases. nih.govstanford.edu This irreversible inhibition occurs through the formation of a stable covalent bond between the phosphorus center and a serine residue in the enzyme's active site.

In some instances, related compounds have been shown to exhibit mixed (competitive and uncompetitive) inhibition. nih.gov The specific type of inhibition would depend on the enzyme target and the binding mode of the inhibitor. For this compound, it is plausible that it could act as an irreversible inhibitor of certain hydrolases, but experimental verification is required.

Enzyme-Substrate Complex Formation and Ligand Binding Dynamics

Specific studies on the formation of an enzyme-substrate complex involving this compound or its binding dynamics are not available. General principles suggest that the binding of a ligand to an enzyme is a dynamic process that can involve conformational changes in both the ligand and the enzyme to achieve an optimal fit. nih.gov

For related p-nitrophenyl alkanoates, such as p-nitrophenyl decanoate (B1226879), interaction with the thiolase enzyme OleA involves the acyl chain binding within a hydrophobic channel in the enzyme's active site. nih.gov This suggests that the decyl chain of this compound would likely play a significant role in its binding to a target enzyme, potentially through hydrophobic interactions.

Structural Basis of Enzyme-Inhibitor Interactions

There are no published crystal structures or molecular modeling studies detailing the interaction between this compound and any enzyme. Understanding the structural basis of inhibition is fundamental to elucidating the mechanism of action and for the rational design of more potent or selective inhibitors.

The recognition and binding of this compound to an enzyme's active site would be dictated by the specific molecular interactions between the compound and the amino acid residues of the enzyme. The p-nitrophenyl group is a well-known leaving group in studies of serine hydrolase inhibition, facilitating the phosphonylation of the active site serine. stanford.edunih.gov The ethyl and decyl groups would contribute to the binding affinity through hydrophobic and van der Waals interactions within the active site pockets.

Studies with phosphotriesterases, enzymes that can hydrolyze organophosphates, have shown that their active sites contain hydrophobic pockets to accommodate the ester groups of the substrate. nih.gov It is conceivable that an enzyme susceptible to inhibition by this compound would possess a binding pocket that can accommodate the long decyl chain.

Ligand binding to an enzyme can induce conformational changes that are essential for catalysis or inhibition. nih.gov These changes can range from subtle side-chain rearrangements to large-scale domain movements. In the absence of specific structural data for this compound, any discussion of induced conformational changes would be purely speculative.

Computational and Theoretical Investigations of P Nitrophenyl Ethyl Decylphosphonate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are instrumental in predicting how a molecule like p-nitrophenyl ethyl decylphosphonate will interact with biological systems, particularly enzymes. These methods can forecast binding affinities and the dynamics of these interactions.

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For organophosphorus esters of the type (R')(R'')P(O)X, where X is a leaving group, SAR analyses are crucial for understanding their potency as enzyme inhibitors. nih.gov The activity is largely dependent on the nature of the alkyl/alkoxy groups (R' and R'') and the displaceable leaving group (X), which in this case is the p-nitrophenoxy moiety. nih.gov

Key structural features influencing the activity of phosphonates include:

The Phosphoryl Group (P=O): This group is central to the molecule's reactivity, participating directly in the phosphorylation of enzyme active sites.

The Leaving Group (p-Nitrophenoxy): The p-nitrophenyl group is an effective leaving group, which is critical for the irreversible inhibition of enzymes like acetylcholinesterase. Its electron-withdrawing nature enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

SAR studies on related organophosphates have shown that both steric and electronic effects are paramount. nih.gov For instance, increasing the length of the alkyl chain can alter binding affinity, sometimes increasing it due to favorable hydrophobic interactions or decreasing it due to steric hindrance.

Table 1: Illustrative Structure-Activity Relationships in Organophosphorus Compounds

| Structural Variation | Observed Effect on Activity (e.g., Enzyme Inhibition) | Rationale |

|---|---|---|

| Increased alkyl chain length | Variable; can increase or decrease activity | Balance between improved hydrophobic interactions and potential steric hindrance in the binding site. |

| Electron-withdrawing substituent on leaving group (e.g., -NO2) | Increases inhibitory potency | Stabilizes the leaving group anion, making the phosphorus atom a better electrophile. nih.gov |

| Bulky groups near the phosphorus center | Generally decreases activity | Steric hindrance can prevent optimal orientation in the enzyme's active site. nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. mdpi.com This method is widely used to understand the binding mechanisms of organophosphorus compounds with target enzymes like acetylcholinesterase (AChE) and organophosphorus hydrolase (OPH). researchgate.netbiointerfaceresearch.com

For this compound, docking simulations would involve placing the molecule into the three-dimensional structure of a target enzyme's active site. The simulation algorithm then explores various binding poses, rotations, and conformations of the ligand, scoring each based on a force field that estimates the binding energy. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction.

Studies on similar organophosphates reveal that key interactions often involve:

Hydrogen Bonds: Interactions between the phosphoryl oxygen and amino acid residues in the active site.

Hydrophobic Interactions: The alkyl chains (ethyl and particularly the long decyl chain) would likely interact with hydrophobic pockets in the enzyme.

π-π Stacking: The p-nitrophenyl ring can engage in stacking interactions with aromatic residues like tryptophan or tyrosine in the active site. researchgate.net

These simulations can predict not only the binding affinity but also the specific amino acid residues that are critical for the interaction, providing valuable information for understanding the mechanism of action. biointerfaceresearch.comresearcher.life

Table 2: Predicted Binding Interactions from Docking Simulations of Representative Organophosphonates

| Ligand Type | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Paraoxon (B1678428) | Organophosphorus Hydrolase (OPH) | -4.5 to -4.6 | His257 biointerfaceresearch.com |

| Aryl α-Hydroxyphosphonates | Acetylcholinesterase (AChE) | -6.0 to -8.5 (Binding Affinity) | Tyr121, Trp279, Tyr334 nih.gov |

| Dichlorvos | Human Acetylcholinesterase (hAChE) | -5.5 to -6.5 | Trp86, Tyr124, Tyr337, His447 researchgate.net |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. springermedizin.de MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, the stability of the ligand-protein complex, and the role of solvent molecules. biointerfaceresearch.comresearcher.life

An MD simulation of a this compound-enzyme complex would start with the best-docked pose. The system would be solvated in a water box, and the simulation would be run for a period typically ranging from nanoseconds to microseconds. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand's position. A stable RMSD value over time suggests the complex has reached equilibrium. biointerfaceresearch.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent interactions.

These simulations provide a deeper understanding of the molecular recognition mechanism beyond the initial binding event, capturing the induced conformational changes in the enzyme upon ligand binding. researchgate.netresearcher.life

Table 3: Typical Outputs from Molecular Dynamics (MD) Simulations of Ligand-Enzyme Complexes

| Simulation Parameter | Information Provided | Typical Findings for Organophosphate Complexes |

|---|---|---|

| RMSD of Protein Backbone | Overall stability of the enzyme structure upon ligand binding. | Generally stable, with minor fluctuations indicating a stable complex. biointerfaceresearch.com |

| RMSD of Ligand | Stability of the ligand's position within the binding pocket. | Low RMSD values suggest the ligand remains securely bound in its initial docked pose. |

| Binding Free Energy (e.g., MM-PBSA) | A more accurate estimation of binding affinity. | Van der Waals interactions are often found to be the critical component of the binding energy for organophosphates. researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods can predict reactivity, reaction mechanisms, and spectroscopic properties with high accuracy.

Methods like Density Functional Theory (DFT) are frequently used to analyze the electronic structure of organophosphorus compounds. pku.edu.cn For this compound, DFT calculations can determine several key descriptors that predict its chemical reactivity. pku.edu.cn

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will react. The energy of the LUMO indicates the ability to accept an electron, while the HOMO energy relates to the ability to donate an electron. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For an organophosphonate, the MEP would show a highly electrophilic phosphorus atom, making it the primary site for nucleophilic attack by an enzyme's serine residue.

Atomic Charges: Calculating the partial charges on each atom can further quantify the electrophilicity of the phosphorus center and the nucleophilicity of the phosphoryl oxygen.

Studies on p-nitrophenol, the leaving group, show it to be a highly reactive molecule due to a low HOMO-LUMO energy gap. This inherent reactivity contributes to its effectiveness as a leaving group in the phosphonate (B1237965) ester.

Table 4: Representative Quantum Chemical Descriptors for Reactivity Analysis (Based on p-Nitrophenol and Related Compounds)

| Descriptor | Significance | Predicted Value/Characteristic for p-Nitrophenyl Moiety |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. Lower gap = higher reactivity. | Relatively low (~4.36 eV for p-nitrophenol), indicating high reactivity. |

| Electrophilicity Index (ω) | Measures the capacity of a species to accept electrons. | High for p-nitrophenol, suggesting a strong ability to act as an electrophile. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Negative potential around the nitro and phenolic oxygens; positive potential elsewhere. |

Understanding the hydrolysis of this compound is crucial for assessing its environmental persistence and mechanism of action. Quantum chemical calculations are essential for modeling the reaction pathway and characterizing the high-energy transition state (TS). dtic.mildtic.mil

The hydrolysis of a phosphonate ester typically proceeds via a nucleophilic attack (by a water molecule or hydroxide (B78521) ion) on the electrophilic phosphorus atom. This leads to the formation of a pentavalent trigonal bipyramidal transition state or intermediate. mdpi.comnih.gov Computational methods can precisely map the geometry and energy of this transition state.

Key insights from such calculations include:

Activation Energy Barrier: The energy difference between the reactants and the transition state determines the reaction rate. A lower barrier implies faster hydrolysis. mdpi.com

Transition State Geometry: The calculations reveal the bond lengths and angles in the TS. For example, they can show the extent of bond formation with the incoming nucleophile and bond cleavage with the p-nitrophenoxy leaving group. nih.govacs.org

Kinetic Isotope Effects (KIEs): By computationally modeling the substitution of atoms with their heavier isotopes (e.g., 18O), KIEs can be predicted and compared with experimental data to validate the proposed transition state structure. nih.gov

Computational studies on the hydrolysis of similar phosphate (B84403) and phosphonate esters have detailed these transition states, confirming a mechanism that involves significant P-O bond cleavage in the TS, leading to the expulsion of the leaving group. nih.govacs.org

Table 5: Computational Data for Transition State Characterization of Phosphoester Hydrolysis

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| Reaction Pathway | The sequence of steps from reactants to products. | Often a concerted (single step) or stepwise mechanism involving a pentacoordinate intermediate. mdpi.com |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Varies greatly depending on the specific substrate and catalytic conditions (e.g., pH, metal ion catalysis). mdpi.com |

| Key Bond Distances in TS | Distances of the forming and breaking bonds at the transition state. | Elongated bond to the leaving group, indicating significant bond fission. acs.org |

| Imaginary Frequency | A single imaginary vibrational frequency confirms a true transition state. | A standard criterion for validating the calculated transition state structure. dtic.mil |

Chemical Space Exploration and Virtual Screening Methodologies

Computational approaches are pivotal in navigating the vast chemical space of phosphonate derivatives to identify molecules with desired biochemical activities. These methodologies allow for the rapid, in-silico evaluation of extensive compound libraries, prioritizing a manageable number of candidates for synthesis and experimental testing. Virtual screening (VS) can be broadly categorized into ligand-based and structure-based methods. wikipedia.orgresearchgate.net Ligand-based approaches leverage the knowledge of known active molecules, using techniques like chemical similarity searches and pharmacophore modeling to find new compounds with similar properties. wikipedia.orgslideshare.net Structure-based methods, on the other hand, rely on the three-dimensional structure of the biological target, employing techniques like molecular docking to predict how well a potential ligand might bind. wikipedia.orgnih.gov

Identification of Novel Phosphonate Scaffolds

The exploration of chemical space to find new phosphonate scaffolds is a key strategy in medicinal chemistry and materials science. This process involves computationally generating or screening libraries of molecules to identify novel core structures that can serve as starting points for drug discovery or the development of new materials. nih.govfrontiersin.org Techniques such as fragment-based design, where small molecular fragments are docked into a target's binding site and then computationally grown or linked, are used to explore novel binding interactions. arxiv.orgnih.gov

One approach involves the modification of existing phosphonate structures, such as this compound, by altering the various substituent groups (the nitrophenyl, ethyl, and decyl groups) to create derivatives with potentially enhanced or entirely new properties. For instance, research into novel pyrazole-based aminophosphonates has shown that incorporating different moieties can lead to compounds with significant anticancer activity. nih.gov Computational studies on these scaffolds help to understand the structure-activity relationships (SAR) and guide further synthesis. nih.gov For example, the introduction of electron-withdrawing groups like a nitro group (NO2) into the aryl aldehyde moiety of certain di-ethyl phosphonate compounds has been shown to result in potent cytotoxic activity against specific cancer cell lines. nih.gov

High-throughput and computational methods have accelerated the discovery of new metal phosphonate structures with diverse applications. mdpi.com By systematically varying reaction parameters and components in silico, researchers can predict and prioritize synthetic routes to novel materials. This computational exploration allows for the investigation of a vast parameter space to discover new multifunctional materials. mdpi.com

| Scaffold Type | Core Moiety | Computational Method | Potential Application | Reference Example |

|---|---|---|---|---|

| Aminophosphonate | Pyrazole | Molecular Docking, SAR | Anticancer | Pyrazole-benzimidazole derivatives |

| Bisphosphonate | Nitrogen-containing bisphosphonate | QSAR, Molecular Docking | Anticancer, COVID-19 Inhibition | Derivatives of Remdesivir |

| Metal-Organic Framework (MOF) | Phosphonate-linked metal ions (e.g., Cd, Zn) | High-Throughput Screening | Photocatalysis | [Cd(H2L)]n |

| Pyrazolopyrimidine | Morpholino pyrazolopyrimidine | Computational Modeling | mTOR Inhibition | AZD8055, AZD2014 |

Predictive Models for Biochemical Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational toxicology and drug discovery for phosphonate compounds. nih.govnih.gov QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com These models use calculated molecular descriptors—numerical values that quantify various aspects of a molecule's topology, geometry, and electronic properties—to predict the activity of new or untested compounds. researchgate.net

For phosphonates, QSAR studies have demonstrated that parameters like the polarity and topology of the molecules are important factors influencing their binding energy and inhibitory capabilities. nih.govnih.gov In one study analyzing a series of 25 phosphonate derivatives, a QSAR model was developed to predict toxicity. The model utilized descriptors such as molecular volume (V), the charge of the most electronegative atom (q), and the energy of the highest occupied molecular orbital (EHOMO). researchgate.net This model successfully predicted the toxicity for a test set of nine phosphonates, achieving a coefficient of determination (R²) of 82.71%. researchgate.net

More advanced predictive models employ machine learning algorithms, such as Recurrent Neural Networks (RNN), to generate novel molecular structures with desired properties. arxiv.org For instance, an RNN framework has been used to sample the chemical space of organophosphorus molecules using a fragment-based approach, aiming to predict molecules with specific biological actions but lower toxicity. arxiv.org These models are trained on large datasets of known molecules and their properties, enabling them to generate new, valid chemical structures. arxiv.org

| Model Type | Methodology | Key Descriptors/Features | Predicted Activity | Performance Metric (Example) |

|---|---|---|---|---|

| QSAR | Multiple Linear Regression | Molecular Volume (V), Atomic Charge (q), HOMO Energy | Toxicity (logLD50) | R² = 82.71% |

| QSAR | Genetic Algorithm - MLR | Polarity, Topology | COVID-19 Mpro Inhibition | Statistically significant models developed |

| Machine Learning | Recurrent Neural Network (RNN) | Fragment-based SMILES strings | Drug-likeness (QED score) | Generation of valid molecules with high QED |

| Physiologically Based Kinetic (PBK) | Generic PBK model | Physiological, chemical, and metabolic data | Internal toxicokinetic parameters (Cmax, AUC) | >80% of predictions within 5-fold of in vivo data |

These predictive models are crucial for prioritizing compounds for synthesis and testing, thereby reducing the time and cost associated with drug discovery and development. nih.govacs.org By integrating various computational techniques, researchers can effectively explore the vast chemical space of phosphonates and develop robust models to predict their biochemical activities.

Environmental Fate and Biotransformation Pathways in Research Ecosystems

Microbial Degradation of p-Nitrophenyl Ethyl Decylphosphonate and Analogues

The degradation of organophosphonates, compounds characterized by a stable carbon-phosphorus (C-P) bond, is a critical biogeochemical process, enabling microorganisms to utilize these molecules as sources of phosphorus, carbon, or nitrogen. nih.govnih.gov This ability is particularly vital in marine environments where phosphorus can be a limiting nutrient. acs.orgfrontiersin.org

A diverse array of microorganisms, encompassing both bacteria and fungi, has demonstrated the capability to metabolize organophosphonates. nih.gov Soil bacteria are considered the principal agents responsible for the enhanced biodegradation of these compounds in terrestrial environments. oup.com Numerous bacterial genera have been identified with the ability to degrade various organophosphonates. researchgate.net For instance, species from Pseudomonas, Arthrobacter, Agrobacterium, Klebsiella, Bacillus, and Rhizobium are known to degrade the herbicide glyphosate. researchgate.net Similarly, bacteria such as Pseudomonas sp., Agrobacterium sp., and Flavobacterium sp. can utilize the organophosphate diazinon. bbrc.in Fungal species also contribute to this process, with isolates like Trametes hirsutus, Phanerochaete chrysosporium, and Cyathus bulleri showing degradative activity towards various pesticides. oup.com The metabolic diversity extends to extreme environments, as exemplified by the isolation of a moderately halophilic bacterium capable of cleaving the C-P bond in several synthetic and natural organophosphonates. oup.com

| Microorganism Type | Genus/Species | Organophosphorus Compound Degraded | Reference |

|---|---|---|---|

| Bacteria (Gram-positive) | Arthrobacter sp. | Glyphosate, p-Nitrophenol | researchgate.netnih.gov |

| Bacteria (Gram-negative) | Pseudomonas sp. | Glyphosate, Diazinon, p-Nitrophenol | researchgate.netbbrc.innih.gov |

| Bacteria (Gram-negative) | Agrobacterium sp. | Glyphosate, Diazinon | researchgate.netbbrc.in |

| Bacteria (Gram-negative) | Flavobacterium sp. | Diazinon, Parathion (B1678463) | bbrc.innih.gov |

| Fungi | Phanerochaete chrysosporium | Various Pesticides | oup.com |

| Fungi | Trametes hirsutus | Various Pesticides | oup.com |

The initial step in the degradation of this compound is the anticipated hydrolysis of the P-O-Aryl bond, releasing p-nitrophenol (PNP). The microbial degradation of PNP has been extensively studied and proceeds primarily through two distinct aerobic pathways: the hydroquinone (B1673460) (HQ) pathway and the 1,2,4-benzenetriol (B23740) (BT) pathway. researchgate.netfrontiersin.org

The hydroquinone pathway is commonly found in Gram-negative bacteria like Moraxella and Pseudomonas species. nih.govnih.gov It begins with the removal of the nitro group from PNP by a monooxygenase, yielding p-benzoquinone, which is then reduced to hydroquinone. researchgate.netfrontiersin.org The hydroquinone ring is subsequently cleaved by a dioxygenase, leading to the formation of γ-hydroxymuconic semialdehyde, which is further metabolized to maleylacetate (B1240894) and enters the β-ketoadipate pathway. researchgate.netfrontiersin.org

The 1,2,4-benzenetriol pathway is often preferred by Gram-positive bacteria, such as Arthrobacter sp. nih.govresearchgate.net In this pathway, a monooxygenase hydroxylates PNP to form 4-nitrocatechol. nih.govasm.org The nitro group is then removed, producing 1,2,4-benzenetriol. nih.govnih.gov A dioxygenase subsequently cleaves the aromatic ring of 1,2,4-benzenetriol to yield maleylacetic acid, which is also channeled into the β-ketoadipate pathway for complete mineralization. nih.govnih.gov

| Pathway Feature | Hydroquinone (HQ) Pathway | 1,2,4-Benzenetriol (BT) Pathway | Reference |

|---|---|---|---|

| Typical Microorganisms | Gram-negative bacteria (e.g., Pseudomonas, Moraxella) | Gram-positive bacteria (e.g., Arthrobacter) | nih.govresearchgate.net |

| Initial Reaction | Monooxygenase-catalyzed removal of nitro group | Monooxygenase-catalyzed hydroxylation | researchgate.netnih.gov |

| Key Intermediates | p-Benzoquinone, Hydroquinone | 4-Nitrocatechol, 1,2,4-Benzenetriol | nih.govresearchgate.netfrontiersin.org |

| Ring Cleavage Substrate | Hydroquinone | 1,2,4-Benzenetriol | nih.govresearchgate.net |

| Product of Ring Cleavage | γ-Hydroxymuconic semialdehyde | Maleylacetic acid | researchgate.netnih.gov |

Specific enzymes are responsible for catalyzing the critical steps in these degradation pathways. Monooxygenases are paramount in the initial transformation of the aromatic ring of PNP. In the HQ pathway, a p-nitrophenol 4-monooxygenase initiates the reaction, while the BT pathway is started by a p-nitrophenol 2-monooxygenase. researchgate.net The subsequent ring cleavage in both pathways is performed by specific dioxygenases, such as hydroquinone 1,2-dioxygenase and 1,2,4-benzenetriol dioxygenase. researchgate.net

For the phosphonate (B1237965) moiety, the cleavage of the C-P bond is enzymatically challenging. Recent research has identified multi-enzyme systems that perform this function through oxidative mechanisms. nih.govresearchgate.net For example, a pathway for the degradation of 2-aminoethylphosphonate (AEP) and its analogue involves a pair of non-heme-iron oxygenases. nih.govbrandeis.edu The first enzyme, an Fe(II)- and 2-(oxo)glutarate-dependent oxygenase (e.g., TmpA or PhnY), hydroxylates the carbon atom attached to the phosphorus. nih.govresearchgate.net The second enzyme, an HD-domain diiron oxygenase (e.g., TmpB or PhnZ), then catalyzes the oxidative cleavage of the C–P bond, releasing phosphate (B84403) and the corresponding carbon-based product. nih.govresearchgate.netbrandeis.edu Additionally, cytochrome P450 monooxygenases are known to be involved in the broader biotransformation of organophosphorus compounds, carrying out reactions like oxidation and hydroxylation. bbrc.innih.gov

Enzymatic Mechanisms in Biodegradation of Phosphonates

Bacteria have evolved several enzymatic strategies to cleave the highly stable C–P bond, which can be broadly categorized as hydrolytic, oxidative, and radical-based pathways. nih.gov

Hydrolytic cleavage of C-P bonds is a common mechanism for a subset of phosphonates. mdpi.com The initial step in the degradation of this compound would involve the hydrolysis of the P-O-aryl bond, a reaction catalyzed by enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). oup.comnih.gov This reaction is considered a crucial detoxification step, releasing the p-nitrophenol moiety. oup.com

The direct hydrolytic cleavage of the C-P bond is more complex and typically requires the presence of an activating functional group, such as a carbonyl, adjacent to the phosphonate. mdpi.comtamu.edu Enzymes known as phosphonatases catalyze this type of reaction. tamu.edu For example, phosphonoacetate hydrolase acts on phosphonoacetate, cleaving the C-P bond to yield acetate (B1210297) and orthophosphate. tamu.edu While the decylphosphonate moiety of the target compound lacks such an activating group, initial oxidation of the alkyl chain could potentially create a substrate suitable for a phosphonatase-like enzyme.

Oxidative pathways represent a key strategy for cleaving non-activated C-P bonds, such as the one in decylphosphonate. nih.govtamu.edu The biotransformation of many organophosphorus compounds involves oxidative reactions often mediated by enzymes like cytochrome P450s and flavin-containing monooxygenases. nih.govresearchgate.net These reactions can include hydroxylation, dealkylation, and desulfuration. researchgate.netresearchgate.net

A well-characterized mechanism for direct C-P bond cleavage involves a two-step oxidative process. nih.govresearchgate.net As described previously, this pathway utilizes two distinct oxygenases. The first hydroxylates the carbon atom bonded to phosphorus, effectively activating the C-P bond. nih.govbrandeis.edu The second oxygenase then catalyzes the subsequent oxidative cleavage of this now-activated bond, breaking down the organophosphonate into inorganic phosphate and an organic fragment. nih.govresearchgate.net This oxidative strategy allows microorganisms to access phosphorus from a wide range of chemically stable phosphonate compounds that are resistant to hydrolysis. nih.gov

Applications of p-Nitrophenyl Esters in Bioremediation Research

p-Nitrophenyl esters serve as valuable tools in bioremediation research, primarily as substrate analogs to probe and quantify enzymatic activity. Their structure allows for a straightforward colorimetric assay; when an esterase enzyme hydrolyzes the ester bond, it releases p-nitrophenol, a chromogenic compound that can be easily detected and measured with a spectrophotometer. This methodology provides a sensitive and efficient means to assess the degradation potential of microbial communities and isolated strains for certain types of polymers.

Screening Methods for Plastic-Degrading Microorganisms

Conventional methods for identifying and isolating microorganisms capable of degrading plastics can be laborious and time-consuming. nih.gov The use of p-nitrophenyl esters offers a rapid and effective alternative for screening potential plastic-degrading microbes by targeting their esterase activity. nih.gov Esterases are key enzymes in the breakdown of polyesters, a common type of plastic. nih.gov

The screening method leverages a series of p-nitrophenyl alkanoates with varying aliphatic acyl chain lengths (e.g., C2 to C12) as substrates. nih.gov Microorganisms that secrete esterases will hydrolyze these substrates, releasing yellow-colored p-nitrophenol. The intensity of the color is proportional to the enzymatic activity, allowing researchers to quickly identify and select microbes with high degradation potential. nih.govncsu.edu This approach has been successfully used to screen for plastic-degrading strains from soil samples and to evaluate the potential of specific bacteria, such as Streptomyces scabies, to degrade synthetic polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govnih.gov

One research application involved using a dual esterase assay with p-nitrophenyl alkanoates to first identify microbe-rich soil with high esterase activity and then to screen isolated bacterial strains from that soil. nih.gov The table below summarizes the substrates used in such a soil esterase assay.

| Substrate | Carbon Chain Length |

| p-Nitrophenyl acetate | C2 |

| p-Nitrophenyl butyrate (B1204436) | C4 |

| p-Nitrophenyl hexanoate | C6 |

| p-Nitrophenyl octanoate (B1194180) | C8 |

| p-Nitrophenyl decanoate (B1226879) | C10 |

| p-Nitrophenyl dodecanoate (B1226587) | C12 |

This table illustrates the range of p-nitrophenyl esters used to assess esterase activity for screening plastic-degrading microorganisms, based on data from a study on the dual application of p-nitrophenol alkanoate-based assays. nih.gov

Assessing Esterase Activity in Environmental Samples

The procedure typically involves preparing a supernatant from a soil sample, which contains extracellular enzymes secreted by the soil microorganisms. nih.gov This supernatant is then incubated with a specific p-nitrophenyl ester substrate. The enzymatic hydrolysis of the ester releases p-nitrophenol, and the rate of its release is measured over time using a UV-Vis spectrophotometer. nih.govncsu.edu The esterase activity is then calculated based on the amount of p-nitrophenol produced per unit of time. ncsu.edu

Research has demonstrated the utility of this method for comparing the esterase activity across different soil samples to select those that are rich in microbes with degradative capabilities. nih.gov For instance, the esterase activity of the enzyme Sub1 from Streptomyces scabies was assessed using various p-nitrophenyl esters, demonstrating its ability to hydrolyze these substrates and, by extension, its potential to degrade more complex polyesters like cutin and PET. nih.gov The results from such an assay are often presented to show the enzyme's substrate specificity.

| Substrate | Specific Activity (U/mg) |

| p-Nitrophenyl butyrate (C4) | 616 |

| p-Nitrophenyl octanoate (C8) | ~400 |

| p-Nitrophenyl decanoate (C10) | ~150 |

| p-Nitrophenyl dodecanoate (C12) | ~50 |

This table shows the specific esterase activity of a purified enzyme (Sub1) on p-nitrophenyl esters with different carbon chain lengths, indicating a preference for shorter chains. The activity is expressed in units per milligram of protein, where one unit (U) is the amount of enzyme that liberates 1 μmol of p-nitrophenol per minute. nih.gov

This spectrophotometric assay is valued for its simplicity and sensitivity, though factors like the pH of the sample can influence the absorption peaks of p-nitrophenol and must be controlled for accurate results. ncsu.edu

Advanced Analytical Methodologies for Research on P Nitrophenyl Ethyl Decylphosphonate

Spectrophotometric Techniques for Kinetic and Mechanistic Studies

Spectrophotometric methods are fundamental in the study of p-nitrophenyl ethyl decylphosphonate, primarily by monitoring the release of the chromophoric product, p-nitrophenol, upon hydrolysis or other reactions.

UV-Visible Spectroscopy for p-Nitrophenol Quantification

The hydrolysis of this compound yields p-nitrophenol, a compound that exhibits distinct absorption properties in the UV-visible spectrum, making its quantification straightforward and sensitive. The absorption spectrum of p-nitrophenol is highly dependent on the pH of the solution. scispace.comresearchgate.net In acidic or neutral solutions, p-nitrophenol exists predominantly in its protonated form, displaying an absorption maximum at approximately 317 nm. scispace.comnih.gov However, under alkaline conditions, the phenolic proton dissociates to form the p-nitrophenolate ion, which results in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum to around 400 nm. scispace.comresearchgate.net This significant shift is due to the increased resonance stabilization of the phenolate (B1203915) ion.

This pH-dependent spectral shift is a critical tool for quantifying the enzymatic or chemical breakdown of this compound. By adjusting the pH of the reaction mixture to alkaline conditions (typically pH > 8), the reaction product, p-nitrophenol, is converted to the p-nitrophenolate ion, which can be accurately measured by its absorbance at 400 nm without interference from the parent phosphonate (B1237965) compound. researchgate.netresearchgate.net The concentration of the released p-nitrophenol can be determined using the Beer-Lambert law, provided a standard calibration curve is established.

Table 1: pH-Dependent Absorption Maxima of p-Nitrophenol

| Species | pH Condition | Typical Absorption Maximum (λmax) |

|---|---|---|

| p-Nitrophenol | Acidic (e.g., pH < 6) | ~317 nm |

Stopped-Flow Spectrophotometry for Rapid Reaction Kinetics

For reactions involving this compound that occur on a timescale of milliseconds to seconds, conventional spectrophotometry is inadequate. Stopped-flow spectrophotometry is an essential technique for studying the pre-steady-state kinetics of such rapid reactions. cam.ac.ukcore.ac.uk This method involves the rapid mixing of two or more reactants, followed by the immediate monitoring of the change in absorbance in an observation cell. williams.edunih.gov

In the context of this compound, this technique is invaluable for elucidating the kinetics of its hydrolysis, particularly when catalyzed by enzymes. The instrument rapidly mixes a solution of the phosphonate with a solution containing the catalyst (e.g., an enzyme) and stops the flow almost instantaneously. core.ac.uk The subsequent release of p-nitrophenolate is monitored in real-time by measuring the increase in absorbance at 400 nm. cam.ac.uk This allows for the determination of crucial kinetic parameters such as the initial burst rate, which can provide insights into the formation and breakdown of reaction intermediates. cam.ac.uk The dead time of the instrument, typically in the low millisecond range, is the main limiting factor for the observable reaction rates. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the atomic-level structure and dynamics of molecules, making it indispensable for the study of this compound and its derivatives.

Structural Attribution and Conformation Analysis of Phosphonate Derivatives

¹H, ¹³C, and ³¹P NMR spectroscopy are routinely used to confirm the structure of this compound and to characterize its reaction products. encyclopedia.pub

¹H NMR: Provides information on the number and connectivity of protons in the molecule. The aromatic protons of the p-nitrophenyl group, the methylene (B1212753) protons of the ethyl group, and the protons of the decyl chain will all have characteristic chemical shifts and coupling patterns.

¹³C NMR: Reveals the carbon skeleton of the molecule. Each unique carbon atom in the p-nitrophenyl, ethyl, and decyl groups will give rise to a distinct signal.

³¹P NMR: As phosphorus is a component of the phosphonate group, ³¹P NMR is particularly informative. The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment, providing direct evidence for the presence and nature of the phosphonate moiety.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC), further confirming the structural assignment.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic (p-nitrophenyl) | 7.5 - 8.5 |

| Methylene (-O-CH₂-CH₃) | 4.0 - 4.5 |

| Methylene (-P-CH₂-(CH₂)₈-CH₃) | 1.5 - 2.0 |

| Methylene chain (-(CH₂)₈-) | 1.2 - 1.4 |

Real-Time Monitoring of Biochemical Reactions

NMR spectroscopy can be adapted for the real-time monitoring of chemical and biochemical reactions involving this compound. nih.govresearchgate.net By acquiring NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked over time. asahilab.co.jprsc.org This provides quantitative kinetic data without the need for chromophoric products, offering a complementary approach to UV-visible spectroscopy.

Flow-NMR systems are particularly suited for this purpose. In a typical setup, reactants are mixed and then flowed into an NMR tube within the spectrometer's magnet. nih.govresearchgate.net The reaction progress can be monitored by observing the changes in the integrals of specific NMR signals corresponding to the reactants and products. nih.gov For instance, the decrease in the intensity of the ³¹P signal of this compound and the concomitant appearance of a new ³¹P signal for a phosphorylated intermediate or final product can be quantitatively followed.

Mass Spectrometry (MS) Applications in Phosphonate Research

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of analytes. In the study of this compound, MS is crucial for confirming its identity and for identifying reaction intermediates and products.

The molecular formula of this compound allows for the calculation of its exact molecular weight, which can be verified by MS. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In an MS/MS experiment, the parent ion of this compound is selected and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure. For example, characteristic fragments corresponding to the p-nitrophenoxy group, the ethyl group, and the decyl chain would be expected. This fragmentation pattern can be used to identify the compound in complex mixtures and to characterize the structure of unknown reaction products. For instance, a common fragmentation pathway for related compounds involves the loss of the p-nitrophenolate group. copernicus.org

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| p-Nitrophenol |

Identification of Reaction Intermediates and Metabolites

The study of this compound's fate in biological and environmental systems necessitates the identification of its transformation products. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, the metabolic pathways of structurally similar organophosphates, such as the insecticide parathion (B1678463) (diethyl p-nitrophenyl phosphorothionate), provide a well-established model. In vitro studies using liver microsomes have identified several key metabolites for parathion, which are analogous to those expected from this compound. nih.gov

The primary metabolic products result from oxidative and hydrolytic processes. The initial biotransformation often involves the substitution of the p-nitrophenyl group, a good leaving group, leading to the formation of diethyl hydrogen phosphate (B84403) and p-nitrophenol. nih.gov Further degradation can lead to simpler phosphate and organic molecules. The identification of these transient intermediates and final metabolites is critical for understanding the compound's mechanism of action and its environmental persistence.

Table 1: Potential Metabolites of this compound based on Parathion Metabolism

| Metabolite Class | Potential Compound | Method of Formation |

|---|---|---|

| Primary Metabolite | Ethyl decylphosphonic acid | Hydrolysis |

| Primary Metabolite | p-Nitrophenol | Hydrolysis |

Proteomic Analysis of Enzyme-Inhibitor Adducts

Organophosphonates like this compound are known to act as inhibitors of various enzymes, particularly serine hydrolases, by forming a covalent adduct with the active site serine residue. nih.govresearchgate.net Proteomic techniques, primarily based on mass spectrometry (MS), are powerful tools for identifying the specific protein targets and characterizing the nature of these adducts. researchgate.netnih.gov

The general workflow for this analysis involves several key steps:

Inhibition: The target protein or a complex protein mixture is incubated with this compound.

Proteolysis: The protein-inhibitor complex is enzymatically digested, typically with trypsin, to generate a mixture of peptides. nih.gov

Mass Spectrometry: The peptide mixture is analyzed by mass spectrometry (MS) and tandem mass spectrometry (MS/MS). The mass of the peptide containing the active site serine will be increased by the mass of the ethyl decylphosphonate moiety. nih.gov

Data Analysis: The MS/MS spectra are used to sequence the modified peptide, confirming the site of adduction. nih.gov

A more advanced approach involves activity-based protein profiling (ABPP), which uses probes that mimic the structure of the inhibitor but also contain a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for easier detection and enrichment of the target proteins. uu.nl Phosphonate-specific probes can be used to selectively isolate and identify enzyme-inhibitor adducts from complex biological samples. uu.nl

Table 2: Mass Spectrometry Parameters for Adduct Analysis

| Parameter | Description |

|---|---|

| Ionization Method | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF), Orbitrap |

Chromatographic Separations for Compound Purity and Reaction Analysis

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quantitative analysis of this compound and its related compounds. Its high resolution and sensitivity make it ideal for determining the purity of a sample, monitoring the progress of a reaction, and quantifying metabolites in biological matrices. researchgate.netuu.nl

A typical HPLC method for a p-nitrophenyl-containing compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netuu.nl Detection is commonly achieved using a UV-Vis detector, as the p-nitrophenyl group has a strong chromophore. researchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentration. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.

Table 3: Example HPLC Conditions for Analysis of p-Nitrophenyl Compounds

| Parameter | Condition |

|---|---|

| Column | C18 (5 µm, 4.6 mm x 150 mm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for studying the degradation of organophosphonates, particularly for identifying volatile and semi-volatile degradation products. nih.gov In a typical degradation study, a sample of this compound would be subjected to specific conditions (e.g., UV light, elevated temperature, microbial action), and the resulting mixture would be analyzed by GC-MS at various time points.

The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. This mass spectrum serves as a "fingerprint" that can be used to identify the compound by comparing it to a library of known spectra. This method allows for the identification of degradation products and the elucidation of the degradation pathway. nih.gov

Crystallographic Methods for Structural Determination of Enzyme Complexes

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, including enzyme-inhibitor complexes, at atomic resolution. This technique can provide precise information about how this compound binds to its target enzyme and the conformational changes that occur upon binding.

The process involves several stages:

Crystallization: High-quality crystals of the enzyme-inhibitor complex must be grown. This is often the most challenging step.

Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic structure of the complex is determined and refined.

Studies on related compounds, such as the crystal structure of a dual-specificity phosphatase in complex with p-nitrophenyl phosphate, have provided valuable insights into the binding modes of p-nitrophenyl-containing inhibitors. nih.gov Such studies reveal the specific amino acid residues involved in binding and catalysis, which is crucial for understanding the mechanism of inhibition and for the rational design of new, more potent inhibitors.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Parathion (diethyl p-nitrophenyl phosphorothionate) |

| Diethyl hydrogen phosphate |

| p-Nitrophenol |

| Ethyl decylphosphonic acid |

| Decylphosphonic acid |

| Acetonitrile |

| Methanol |

Future Research Directions and Emerging Paradigms in P Nitrophenyl Ethyl Decylphosphonate Studies

Exploration of Novel Synthetic Pathways for Designer Phosphonates

The development of "designer" phosphonates, molecules tailored with specific chemical and physical properties, hinges on advancing synthetic methodologies beyond traditional approaches. While the Michaelis-Arbuzov and Michaelis-Becker reactions have been foundational in phosphonate (B1237965) synthesis, contemporary research is focused on developing more versatile, efficient, and milder protocols. mdpi.comyoutube.com

One promising direction is the refinement of one-pot synthesis methods. For instance, a novel approach has been developed for creating secondary benzyl (B1604629) phosphonates and α-aminophosphonates directly from 1,3-benzoxazines, showcasing a pathway that could be adapted for complex structures. mdpi.com Another innovative strategy employs a zinc iodide-mediated process to convert benzylic alcohols directly into their corresponding diethyl benzylphosphonate esters under mild conditions. uiowa.edu This method has proven successful for a diverse range of substrates, including allylic and heterocyclic systems, suggesting its broad applicability for creating custom phosphonate esters. uiowa.edu

These emerging pathways offer the potential to precisely control the architecture of phosphonates like p-Nitrophenyl ethyl decylphosphonate, enabling the synthesis of analogues with modified alkyl chains, substituted aromatic rings, or varied ester groups to fine-tune their enzymatic interactions and environmental persistence.

Table 1: Comparison of Synthetic Strategies for Phosphonates

| Method | Description | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite (B83602) with an alkyl halide. | Trialkyl phosphites, Alkyl halides | Well-established, widely used. | mdpi.comyoutube.com |

| Zinc Iodide-Mediated Synthesis | Direct conversion of a benzylic or allylic alcohol to a dialkyl phosphonate ester. | Benzylic alcohols, Allylic alcohols | Mild conditions, versatile, good yields. | uiowa.edu |

| One-Pot Benzoxazine Method | Synthesis from 1,3-benzoxazines via o-Quinone Methide or iminium ion intermediates. | 1,3-benzoxazines, Dialkyl phosphites | "One-pot" efficiency, novel route. | mdpi.com |

| Atherton–Todd Reaction | Reaction of a dialkyl phosphite with an alcohol in the presence of a base and carbon tetrachloride. | Dialkyl phosphites, Alcohols, Amines | Useful for synthesizing phosphonamidates. | mdpi.com |

Development of Advanced Biosensors Utilizing Phosphonate-Enzyme Interactions

The distinct interaction between phosphonates and specific enzymes, particularly organophosphorus hydrolase (OPH), is the foundation for a new generation of advanced biosensors. OPH, a metalloenzyme originally found in soil bacteria like Pseudomonas diminuta, can effectively hydrolyze the P-O ester bond in compounds such as this compound. nih.govmdpi.com This hydrolysis reaction releases p-nitrophenol (PNP), a chromophoric molecule whose concentration can be measured to determine the amount of the original phosphonate present.

Research is focused on immobilizing OPH onto various transducer surfaces to create highly sensitive and selective detection systems. A novel electrochemical microbial biosensor has been developed by modifying a glass carbon electrode with genetically engineered Escherichia coli that display OPH on their cell surface. nih.gov This "whole-cell" approach enhances enzyme stability and simplifies biosensor construction by eliminating the need for extensive enzyme purification. nih.gov